2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-ethylpropanamide
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Overview
Description
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-ethylpropanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a dioxidotetrahydrothienyl moiety, and an ethylpropanamide group. Its molecular formula is C9H16ClNO3S, and it has a molecular weight of 253.75 g/mol .
Preparation Methods
The synthesis of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-ethylpropanamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothienyl moiety This can be achieved through the oxidation of tetrahydrothiophene using suitable oxidizing agentsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-ethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the sulfur atom in the dioxidotetrahydrothienyl moiety.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-ethylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-ethylpropanamide can be compared with other similar compounds, such as:
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylacetamide: This compound has a similar structure but differs in the alkyl group attached to the amide nitrogen.
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(3-dimethylaminopropyl)acetamide: This compound contains a dimethylaminopropyl group instead of an ethylpropanamide group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-ethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3S/c1-3-11(9(12)7(2)10)8-4-5-15(13,14)6-8/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIBFKKTLCVMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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